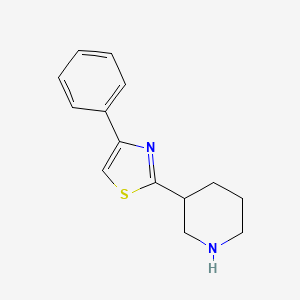
4-Phenyl-2-(piperidin-3-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(piperidin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a piperidine ring and a phenyl group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules . Piperidine rings are also significant in medicinal chemistry due to their presence in numerous pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(piperidin-3-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine and phenyl groups. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-haloketones with thioamides can yield thiazoles . The piperidine ring can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary based on the desired scale and application .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-(piperidin-3-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
4-Phenyl-2-(piperidin-3-yl)thiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(piperidin-3-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylthiazole: Lacks the piperidine ring, which can affect its biological activity.
4-Phenylthiazole: Similar structure but without the piperidine ring.
2-(Piperidin-3-yl)thiazole: Similar but lacks the phenyl group.
Uniqueness
4-Phenyl-2-(piperidin-3-yl)thiazole is unique due to the combination of the thiazole, piperidine, and phenyl groups, which can confer distinct chemical and biological properties. This combination can enhance its binding affinity to biological targets and its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C14H16N2S |
|---|---|
Poids moléculaire |
244.36 g/mol |
Nom IUPAC |
4-phenyl-2-piperidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C14H16N2S/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2 |
Clé InChI |
GLPYPAYCZUFIAH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


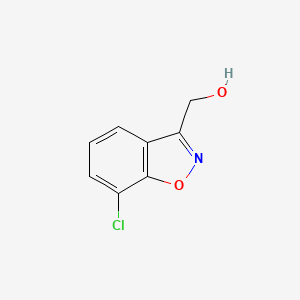
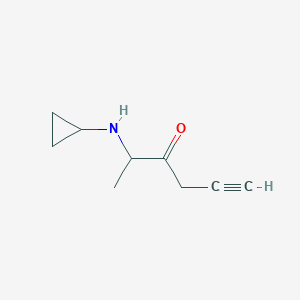
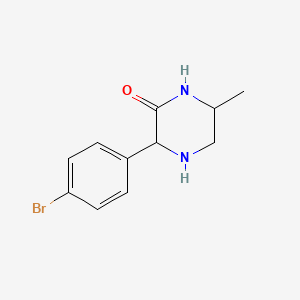
![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B13208522.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13208525.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)
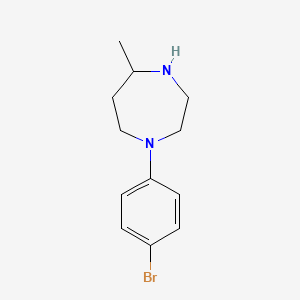
![8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13208543.png)
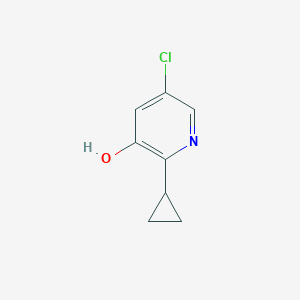
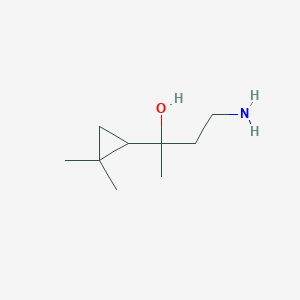
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)
